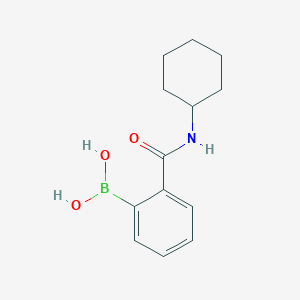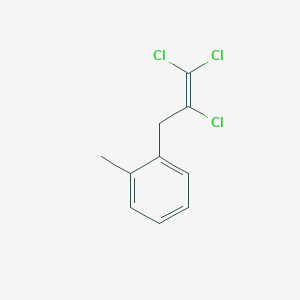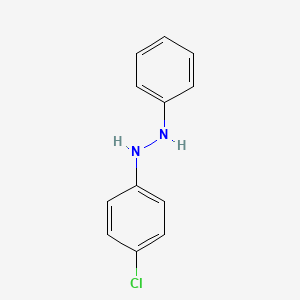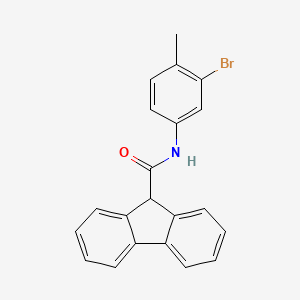![molecular formula C32H18 B14749364 Dibenzo[fg,st]hexacene CAS No. 313-97-3](/img/structure/B14749364.png)
Dibenzo[fg,st]hexacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[fg,st]hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₈. It is a member of the larger family of polycyclic aromatic hydrocarbons, which are compounds composed of multiple aromatic rings fused together.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[fg,st]hexacene typically involves the cyclodehydrogenation of suitable precursors. One common method is the oxidative cyclodehydrogenation of hexacene precursors using reagents such as iron(III) chloride or molybdenum(V) chloride. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired polycyclic structure .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. The key steps involve the preparation of suitable precursors, followed by cyclodehydrogenation under controlled conditions. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclodehydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[fg,st]hexacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Dibenzo[fg,st]hexacene has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and field-effect transistors.
Materials Science: It is studied for its potential in creating novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which dibenzo[fg,st]hexacene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for the delocalization of electrons, which contributes to its unique electronic properties. These properties enable interactions with other molecules and materials, making it useful in various applications such as organic electronics and materials science .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo[fg,op]tetracene
- Dibenzo[hi,uv]hexacene
- Dibenzo[jk,a1b1]octacene
Uniqueness
Dibenzo[fg,st]hexacene is unique due to its specific arrangement of aromatic rings, which results in distinct electronic properties compared to other polycyclic aromatic hydrocarbons. Its structure allows for unique interactions with other molecules and materials, making it a valuable compound for research in organic electronics and materials science .
Propiedades
Número CAS |
313-97-3 |
|---|---|
Fórmula molecular |
C32H18 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
octacyclo[17.11.1.14,12.02,17.06,11.021,26.027,31.016,32]dotriaconta-1(30),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-3-9-23-19(7-1)15-21-17-29-28-14-6-12-26-24-10-4-2-8-20(24)16-22(32(26)28)18-30(29)27-13-5-11-25(23)31(21)27/h1-18H |
Clave InChI |
JEMVEIWDDNPRDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC7=CC=CC=C7C8=C6C(=CC=C8)C5=CC4=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


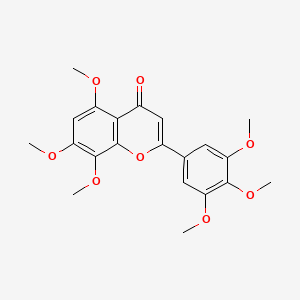
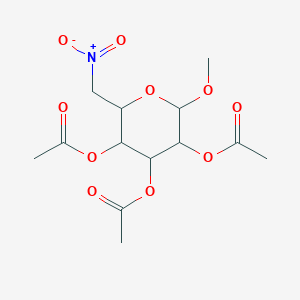

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)

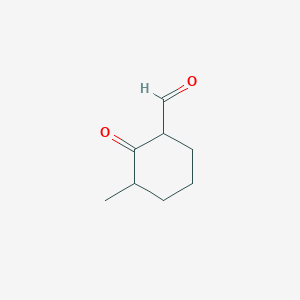
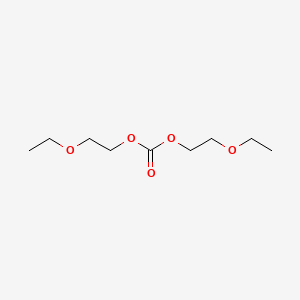
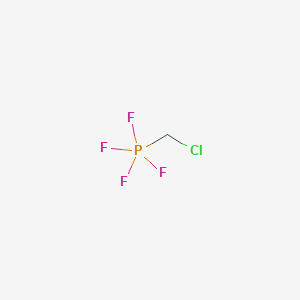
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
